molecular formula C8H16N2 B10839291 Azonan-(2Z)-ylideneamine

Azonan-(2Z)-ylideneamine

Cat. No.: B10839291
M. Wt: 140.23 g/mol
InChI Key: NHHGJWDDKUEZBV-UHFFFAOYSA-N
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Description

Azonan-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound characterized by a nine-membered azonane ring (azepane derivative) with a conjugated ylideneamine moiety. The (2Z) designation refers to the stereochemical configuration of the imine group, which adopts a cis (Z) geometry. This compound has garnered attention in medicinal chemistry due to its role as a modulator of nitric oxide synthase inducible (NOS2), an enzyme implicated in inflammatory and neurodegenerative diseases . Its structure distinguishes it from smaller-ring ylideneamine derivatives, such as oxazolidine or thiazolidinone-based analogs, which are more commonly studied .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-2H-azonin-9-amine

InChI

InChI=1S/C8H16N2/c9-8-6-4-2-1-3-5-7-10-8/h1-7H2,(H2,9,10)

InChI Key

NHHGJWDDKUEZBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Azonan-(2Z)-ylideneamine belongs to the broader class of ylideneamine compounds, which share a common imine (-N=CH-) backbone but differ in ring size, substituents, and heteroatom composition:

Compound Name Core Structure Substituents/Modifications Key Functional Attributes
This compound 9-membered azonane None NOS2 inhibition (IC₅₀ = 9800 nM)
(4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine 5-membered oxazolidine 4,5-diethyl groups Enhanced NOS2 inhibition (IC₅₀ = 130 nM)
4,6-Dimethyl-piperidin-(2Z)-ylideneamine 6-membered piperidine 4,6-dimethyl groups Hepatocyte NOS targeting
(2Z,5Z)-2-(Benzothiazol-2-ylimino)-5-[(dimethylamino)methylidene]thiazolidin-4-one 5-membered thiazolidinone Benzothiazole, dimethylamino groups Antimicrobial activity

Key Observations :

  • Ring Size : Smaller rings (e.g., oxazolidine, piperidine) generally exhibit higher enzymatic inhibitory potency compared to larger azonane systems. For example, the oxazolidine derivative with 4,5-diethyl substituents shows a 75-fold lower IC₅₀ than this compound, likely due to improved binding pocket compatibility .
  • Substituent Effects : Alkyl groups (e.g., diethyl, dimethyl) enhance hydrophobicity and steric stabilization, critical for target engagement. Azonan’s lack of substituents may limit its affinity .
  • Heteroatom Influence: Thiazolidinone derivatives with sulfur atoms demonstrate divergent bioactivity (e.g., antimicrobial vs. NOS2 inhibition), highlighting the role of heteroatoms in target specificity .

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